N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Conformational flexibility Entropic binding penalty Drug-likeness

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899980-16-6) is a synthetic sulfonamide-bearing benzodioxole carboxamide with molecular formula C₁₆H₂₄N₂O₇S and molecular weight 388.44 g·mol⁻¹. The compound features a 1,3-benzodioxole (piperonyl) core linked via a carboxamide to an ethyl spacer, which terminates in a bis(2-methoxyethyl)sulfamoyl group—a disubstituted tertiary sulfonamide bearing two methoxyethyl side chains.

Molecular Formula C16H24N2O7S
Molecular Weight 388.44
CAS No. 899980-16-6
Cat. No. B2875872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
CAS899980-16-6
Molecular FormulaC16H24N2O7S
Molecular Weight388.44
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C16H24N2O7S/c1-22-8-6-18(7-9-23-2)26(20,21)10-5-17-16(19)13-3-4-14-15(11-13)25-12-24-14/h3-4,11H,5-10,12H2,1-2H3,(H,17,19)
InChIKeyUZRGGSWECFKLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899980-16-6): Structural Identity and Procurement Baseline


N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899980-16-6) is a synthetic sulfonamide-bearing benzodioxole carboxamide with molecular formula C₁₆H₂₄N₂O₇S and molecular weight 388.44 g·mol⁻¹ [1]. The compound features a 1,3-benzodioxole (piperonyl) core linked via a carboxamide to an ethyl spacer, which terminates in a bis(2-methoxyethyl)sulfamoyl group—a disubstituted tertiary sulfonamide bearing two methoxyethyl side chains. It is catalogued as a research-grade screening compound with a vendor-specified purity of ≥95% . As of ChEMBL 20, no experimentally determined bioactivity has been deposited for this compound, and it has not been reported in any peer-reviewed publications or clinical trials [1].

Why In-Class Benzodioxole Sulfamoyl Carboxamides Cannot Be Interchanged with CAS 899980-16-6


The benzodioxole-5-carboxamide sulfamoyl family encompasses structurally diverse compounds whose sulfamoyl nitrogen substitution pattern directly controls hydrogen-bond acceptor count, rotatable bond degrees of freedom, logP, and topological polar surface area (tPSA)—parameters that govern target binding, solubility, and metabolic stability [1]. Two compounds sharing the identical molecular formula C₁₆H₂₄N₂O₇S and molecular weight (388.44), such as the target compound and its closest catalogued analog CAS 899968-34-4 (N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide), differ fundamentally in sulfamoyl substituent chemistry: the target bears two methoxyethyl ether chains, whereas the analog carries a diethoxyethyl acetal . Ether-linked side chains are resistant to acid-catalyzed hydrolysis, while the acetal group in the comparator is acid-labile, creating divergent stability profiles that preclude interchange in assays conducted at low pH or in the presence of acidic metabolites [2]. These physicochemical and stability differences are quantitative and experimentally consequential, making generic substitution within this compound class scientifically unsound without head-to-head validation.

Quantitative Differentiation Evidence for CAS 899980-16-6 vs. Closest Structural Analogs


Rotatable Bond Count and Conformational Entropy vs. N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide (CID 7423374)

The target compound possesses 11 rotatable bonds compared with 6 for the mono-ethyl-substituted analog CID 7423374, a difference of 5 rotatable bonds (Δ = +83%) [1][2]. This substantially higher number of freely rotating bonds expands the conformational ensemble available for induced-fit target recognition. In fragment-based and screening library contexts, higher rotatable bond count correlates with greater potential to adapt to diverse binding-site topographies, though it also incurs a larger entropic penalty upon binding [3].

Conformational flexibility Entropic binding penalty Drug-likeness Rotatable bonds

Hydrogen Bond Acceptor Capacity and logP Differentiation vs. N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide (CID 7423374)

The target compound presents 7 hydrogen bond acceptor (HBA) atoms and a computed logP ranging from −0.525 (ZINC6126672) to −0.116 (ZINC95117174), compared with 6 HBA and an XLogP3 of +0.5 for the ethyl-substituted analog CID 7423374 [1][2]. The additional HBA arises from the two methoxy oxygen atoms in the bis(2-methoxyethyl) side chains. The lower logP values (ΔlogP ≈ −0.6 to −1.0) indicate markedly higher predicted hydrophilicity for the target compound. The topological polar surface area (tPSA) of the target is 127–154 Ų (depending on protonation state), versus a predicted ~100–110 Ų for the ethyl analog [1][3].

Hydrogen bond acceptor logP Aqueous solubility Polar surface area

Sulfamoyl Substituent Stability: Methoxyethyl Ether vs. Diethoxyethyl Acetal in the Closest Molecular-Formula Analog (CAS 899968-34-4)

The target compound (CAS 899980-16-6) and its closest catalogued analog CAS 899968-34-4 (N-{2-[(2,2-diethoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide) share the identical molecular formula C₁₆H₂₄N₂O₇S and molecular weight 388.44 . However, the target bears two methoxyethyl ether side chains (R–O–CH₃ termini), whereas the comparator features a 2,2-diethoxyethyl group that contains an acetal functional group [R–CH(OEt)₂]. Acetals undergo rapid acid-catalyzed hydrolysis to the corresponding aldehyde and ethanol at pH < 5, with half-lives on the order of minutes to hours depending on conditions, while simple aliphatic ethers are essentially inert to hydrolysis across the full physiologically relevant pH range (1–8) [1]. This differential stability means that in any assay conducted at acidic pH—including lysosomal storage, endosomal trafficking, gastric stability, or certain enzyme inhibition buffer conditions—the comparator may undergo partial or complete degradation, whereas the target compound remains structurally intact.

Chemical stability Acid lability Ether vs. acetal Assay compatibility

Benzodioxole Scaffold as Acetylcholinesterase Inhibitor Pharmacophore: Class-Level Evidence from Patent US-9346818-B2

Patent US-9346818-B2 (Zhejiang Hisun Pharmaceutical Co., Ltd.) discloses a series of novel benzodioxole derivatives with acetylcholinesterase (AChE) inhibitory activity. Representative compounds within this patent demonstrate AChE IC₅₀ values of approximately 80 nM [1][2]. While CAS 899980-16-6 is not explicitly recited in the patent claims, its benzodioxole-5-carboxamide core scaffold is structurally congruent with the Markush formula (I) of the patent. The patent explicitly states that these compounds have 'higher efficiency and lower adverse effects in comparison to donepezil' [1]. The bis(2-methoxyethyl)sulfamoyl substitution on the target compound provides a distinct chemotype within this pharmacophore class that has not been explored in the published AChE SAR.

Acetylcholinesterase AChE inhibition Alzheimer's disease Benzodioxole pharmacophore

Absence of Known Bioactivity as Differentiation: Selectivity by Non-Promiscuity vs. Phenethyl Analog CID 7423412 (TAAR1 Agonist)

The structurally related phenethyl-substituted analog CID 7423412 (N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide) has been identified as a trace amine-associated receptor 1 (TAAR1) agonist with an EC₅₀ of 5.66 μM (5,657 nM) in a fluorescence-based cell-based high-throughput dose-response assay (PubChem AID 686985) [1]. In contrast, the target compound CAS 899980-16-6 has no known activity against any target in ChEMBL 20 and has not been detected as active in any deposited PubChem BioAssay [2]. This absence of promiscuous bioactivity, while not proof of selectivity, distinguishes the target compound from the phenethyl analog, which carries a defined TAAR1 pharmacological liability that may confound phenotypic screening interpretations.

Target selectivity Screening promiscuity TAAR1 Clean pharmacological profile

Vendor-Specified Purity Baseline and Catalog Availability for Reproducible Procurement

The target compound is available from commercial vendors with a specified purity of ≥95% (catalog number CM1007867) . This purity specification is identical to that of its closest catalogued analogs CAS 899968-34-4 (diethoxyethyl) and CAS 899739-97-0 (diisobutyl), all supplied at 95%+ . While this provides a uniform procurement-grade baseline across the series, it does not constitute a differentiating feature. The homogeneity of purity specifications across this compound family underscores that selection among analogs must be driven by the structural, physicochemical, and pharmacological differentiation dimensions detailed above rather than by vendor quality metrics.

Compound purity Reproducibility Procurement specification Quality control

Recommended Application Scenarios for CAS 899980-16-6 Based on Quantitative Differentiation Evidence


Acid-Stable Screening Library Member for Lysosomal, Endosomal, or Low-pH Assay Conditions

In high-content or phenotypic screens conducted at acidic pH (e.g., lysosomal storage disorder models at pH ~4.5, endosomal trafficking assays at pH ~5.5, or gastric stability assessments), the target compound's bis(2-methoxyethyl) ether side chains provide acid stability that the diethoxyethyl acetal analog CAS 899968-34-4 cannot match [1]. Screening libraries intended for use across a broad pH range should preferentially include the target compound over the acetal-containing analog to avoid degradation-related false negatives. The ether-based side chains are predicted to remain intact throughout the duration of typical screening incubation periods (24–72 h) at acidic pH, whereas acetal hydrolysis may occur within minutes to hours [1].

Acetylcholinesterase Inhibitor Lead Expansion Exploiting an Untested Bis(2-Methoxyethyl)sulfamoyl Chemotype

The benzodioxole-5-carboxamide scaffold is a patent-validated AChE inhibitory pharmacophore with representative compounds achieving IC₅₀ values of ~80 nM [2]. The target compound places a previously unexplored bis(2-methoxyethyl)sulfamoyl substituent on this scaffold, occupying chemical space not encompassed by the Markush claims of US-9346818-B2. Medicinal chemistry teams pursuing AChE inhibitor lead optimization with freedom-to-operate requirements should procure this compound as a novel starting point for SAR exploration, with the 7 hydrogen bond acceptors and 11 rotatable bonds [3] offering ample vectors for subsequent structure-guided optimization.

Negative Control or Orthogonal Chemotype for TAAR1-Mediated Screening Counterscreens

The phenethyl analog CID 7423412 is a confirmed TAAR1 agonist (EC₅₀ = 5.66 μM) [4], which creates a confounding variable in any phenotypic assay where TAAR1 modulation could influence the readout. The target compound CAS 899980-16-6 has no detectable TAAR1 activity in the same assay platform and no reported bioactivity in ChEMBL 20 [5]. For screening campaigns involving GPCR panels, neuroinflammation models, or amine neurotransmitter pathways where TAAR1 is expressed, the target compound serves as a structurally related but TAAR1-silent comparator, enabling the deconvolution of TAAR1-dependent from TAAR1-independent phenotypes.

Solubility-Favored Probe for Aqueous Biochemical Assays Requiring High HBA Capacity

With a computed logP of −0.525 to −0.116 and 7 hydrogen bond acceptors [3], the target compound is predicted to exhibit substantially greater aqueous solubility than more lipophilic analogs such as the ethyl-substituted comparator (CID 7423374, XLogP3 = 0.5, 6 HBA) [6]. In biochemical assay formats requiring compound concentrations above 10 μM in aqueous buffer with minimal DMSO (≤1% v/v), the target compound's favorable polarity profile reduces the risk of precipitation and non-specific binding to assay plates—a critical consideration for SPR, ITC, and fluorescence polarization assays where compound aggregation artifacts can invalidate results.

Quote Request

Request a Quote for N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.